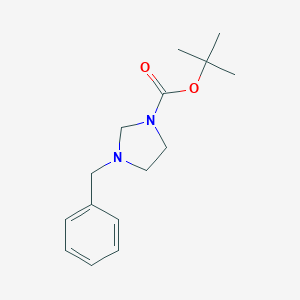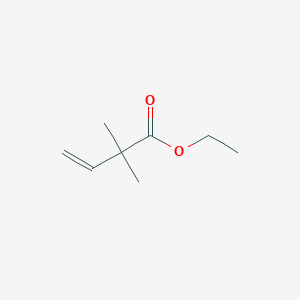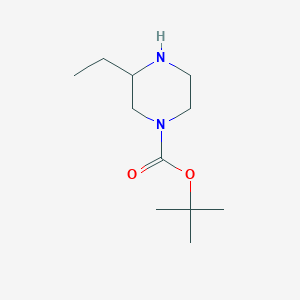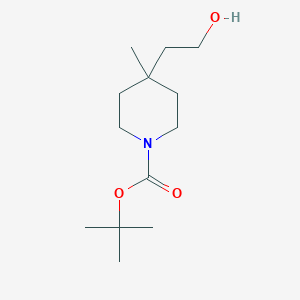
Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Building Blocks in Chemical Synthesis
The compound can serve as a building block in chemical synthesis . Its molecular structure and properties make it suitable for creating complex molecules in chemical reactions.
Linker in Proteolysis Targeting Chimeras (PROTAC) Development
The compound can be used as a semi-flexible linker for Proteolysis Targeting Chimeras (PROTAC) development . PROTACs are a class of drugs that work by tagging disease-causing proteins for destruction.
Radiopharmaceutical Research
Functionalized piperazine derivatives, including “Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate”, have been applied in radiopharmaceutical research . They can be used as starting materials for spiro-compounds, which are used for the mild introduction of fluorine-18 .
Linkage of Biologically Active Peptides
The acetic acid-piperazine core of “Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate” can be used for the linkage of biologically active peptides . This is particularly useful in the development of peptide-based drugs.
Crystallography and Material Science
The compound’s crystal and molecular structure can be studied for applications in crystallography and material science . Understanding the crystal structure of a compound is crucial in the development of new materials with desired properties.
Propriétés
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-8-5-13(4,6-9-14)7-10-15/h15H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLUHODTRLEMKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632518 |
Source


|
| Record name | tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate | |
CAS RN |
236406-33-0 |
Source


|
| Record name | tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

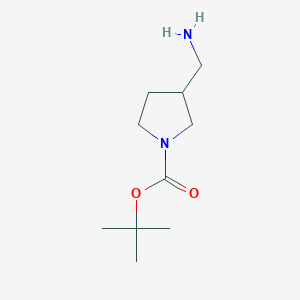


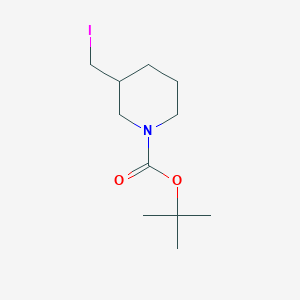
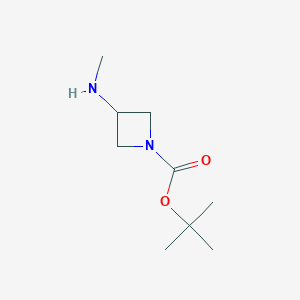
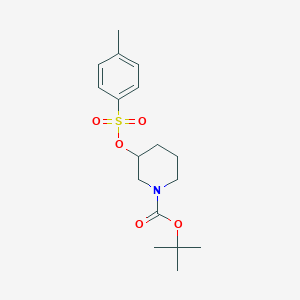
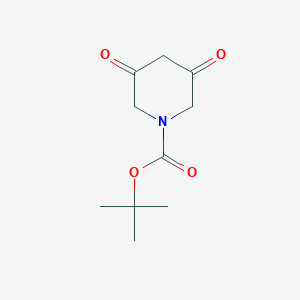
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
